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molecular formula C15H11N B1267125 9-(prop-2-yn-1-yl)-9H-carbazole CAS No. 4282-77-3

9-(prop-2-yn-1-yl)-9H-carbazole

Cat. No. B1267125
M. Wt: 205.25 g/mol
InChI Key: LIBFASXXGGLDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04125534

Procedure details

A 3,000 ml. 3-necked, round bottom flask was fitted with mechanical stirrer, addition funnel, Dry Ice/acetone reflux condenser and means for providing nitrogen atmosphere. To the flask was added 75 g (0.45 mole) of carbazole, 20 g (0.50 mole) of sodium amide, and 1500 ml of liquid ammonia. After stirring vigorously at 31 33° C for about 2.5 hr, 75 g (0.63 mole) of 3-bromo-1-propyne was added dropwise over a period of 1 hr to the reaction mixture at -55° C. After the addition, striring was continued for an additional 5 hrs, and the ammonia was allowed to evaporate overnight. The residue in the reaction flask was extracted with hexane four times. In each extraction, 3,000 ml of hexane was used and the hexane mixture was stirred vigorously with a mechanical stirrer for about 5 hrs at room temperature. Removal of the solvent from each fraction gave the desired product: fraction #1 =24 g (m.p. 94°-100° C); fraction #2 =21 g (m.p. 103°-106° C); fraction #3 =25 g (m.p. 104°-106° C); and fraction 190 4 =17 g (m.p. 100°-106° C). The combined crystals (87 g, 94% yield) were recrystallized from hexane at a concentration of 7 g per 100 ml of hexane, giving 60 g of plate-like crystals, m.p. 104°-107° C. IR (KBr pellet) in cm-1 : 3250 (C≡CH), 2120 (C≡C), 1620 +1590 (C=C), 1480 (CH2), 1450 +1320 (C--N), 740 +720 (Ar), 680 +660 (C ≡CH).
Name
Dry Ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)=O.[CH3:4][C:5]([CH3:7])=O.[CH:8]1[C:20]2[NH:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=2[CH:11]=[CH:10][CH:9]=1.[NH2-].[Na+].N.BrCC#C>>[CH:5]1[C:7]2[N:19]([CH2:20][C:8]#[CH:9])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=2[CH:11]=[CH:10][CH:4]=1 |f:0.1,3.4|

Inputs

Step One
Name
Dry Ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
20 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
liquid
Quantity
1500 mL
Type
solvent
Smiles
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
BrCC#C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
33 °C
Stirring
Type
CUSTOM
Details
After stirring vigorously at 31 33° C for about 2.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked, round bottom flask was fitted with mechanical stirrer, addition funnel
CUSTOM
Type
CUSTOM
Details
for providing nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After the addition, striring
WAIT
Type
WAIT
Details
was continued for an additional 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to evaporate overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The residue in the reaction flask was extracted with hexane four times
EXTRACTION
Type
EXTRACTION
Details
In each extraction, 3,000 ml of hexane
STIRRING
Type
STIRRING
Details
the hexane mixture was stirred vigorously with a mechanical stirrer for about 5 hrs at room temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Removal of the solvent from each fraction

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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